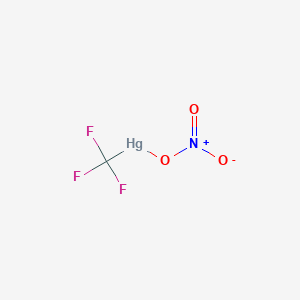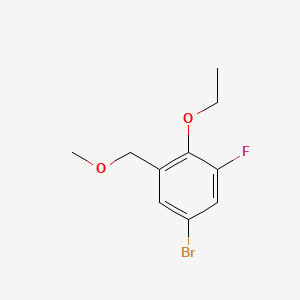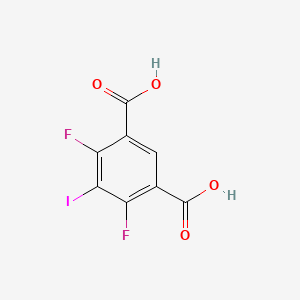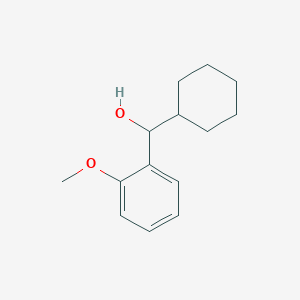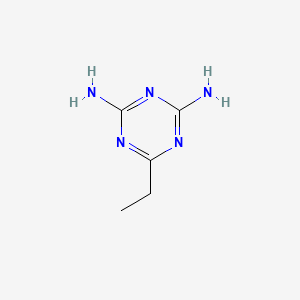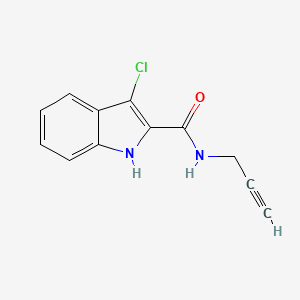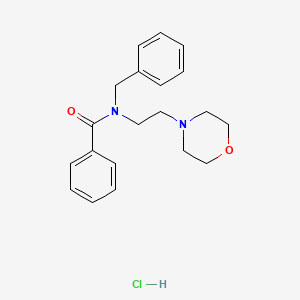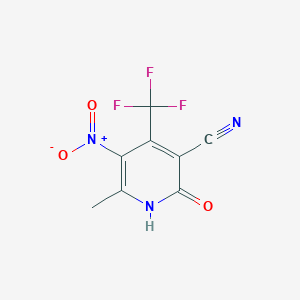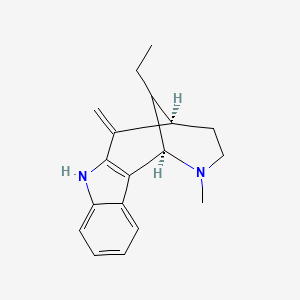
Dasycarpidan, 1-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dasycarpidan, 1-methylene- is a bioactive compound with the molecular formula C18H22N2. It is known for its presence in various plant species and has been identified as a significant phytochemical with potential medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dasycarpidan, 1-methylene- involves several steps, starting from readily available precursors. One common method includes the use of diazomethane (CH2N2) to generate methylene intermediates, which then react with suitable substrates to form the desired compound . The reaction conditions typically involve the use of light, heat, or copper to facilitate the loss of nitrogen gas and the formation of the methylene group .
Industrial Production Methods
Industrial production of Dasycarpidan, 1-methylene- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can help in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dasycarpidan, 1-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as dasycarpidone and dasycarpidol.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in the reactions of Dasycarpidan, 1-methylene- include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of Dasycarpidan, 1-methylene- include dasycarpidone, dasycarpidol, and nordasycarpidone.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Dasycarpidan, 1-methylene- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins, inhibiting their function and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dasycarpidan, 1-methylene- can be compared with other similar compounds, such as:
Dasycarpidan-1-methanol, acetate (ester): This compound has similar structural features but different functional groups, leading to distinct biological activities.
Caryophyllene oxide: Another bioactive compound with anticancer properties, but with a different chemical structure and mechanism of action.
Properties
CAS No. |
517-81-7 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(1R,12R)-16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene |
InChI |
InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3/t12?,13-,18+/m0/s1 |
InChI Key |
MFFIRXGJJPPAMA-QLYHWAPBSA-N |
Isomeric SMILES |
CCC1[C@H]2CCN([C@H]1C3=C(C2=C)NC4=CC=CC=C43)C |
Canonical SMILES |
CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
